Cas no 2680625-30-1 (2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid)

2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2680625-30-1
- 2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid
- EN300-28277328
- 2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid
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- インチ: 1S/C12H19NO4/c1-3-4-17-12(16)13-7-9(2)5-10(8-13)6-11(14)15/h3,9-10H,1,4-8H2,2H3,(H,14,15)
- InChIKey: RTNSPKPNIIGEFW-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1CC(C)CC(CC(=O)O)C1)=O
計算された属性
- せいみつぶんしりょう: 241.13140809g/mol
- どういたいしつりょう: 241.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277328-0.05g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 0.05g |
$1176.0 | 2025-03-19 | |
Enamine | EN300-28277328-2.5g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 2.5g |
$2745.0 | 2025-03-19 | |
Enamine | EN300-28277328-10.0g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 10.0g |
$6020.0 | 2025-03-19 | |
Enamine | EN300-28277328-0.5g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 0.5g |
$1344.0 | 2025-03-19 | |
Enamine | EN300-28277328-5.0g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 5.0g |
$4060.0 | 2025-03-19 | |
Enamine | EN300-28277328-1g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 1g |
$1400.0 | 2023-09-09 | ||
Enamine | EN300-28277328-10g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 10g |
$6020.0 | 2023-09-09 | ||
Enamine | EN300-28277328-1.0g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 1.0g |
$1400.0 | 2025-03-19 | |
Enamine | EN300-28277328-0.1g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 0.1g |
$1232.0 | 2025-03-19 | |
Enamine | EN300-28277328-0.25g |
2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |
2680625-30-1 | 95.0% | 0.25g |
$1288.0 | 2025-03-19 |
2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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4. Back matter
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acidに関する追加情報
Professional Introduction to 2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic Acid (CAS No. 2680625-30-1)
2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid, with the CAS number 2680625-30-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring and an acetic acid moiety. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong> piperidine ring is a six-membered heterocyclic amine, which is commonly found in numerous pharmacologically active agents due to its ability to mimic the structure of natural amino acids. This structural feature enhances the compound's potential for binding to biological targets, thereby making it a promising candidate for drug development. In contrast, the< strong> acetic acid moiety provides a carboxyl group that can participate in various chemical reactions, such as esterification and amidation, which are crucial for the synthesis of more complex molecules.
Recent advancements in medicinal chemistry have highlighted the importance of< strong> 5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid as a key intermediate in the development of novel therapeutic agents. The compound's unique structural features have been leveraged to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated its utility in the synthesis of protease inhibitors, which are critical for treating various inflammatory and infectious diseases.
In addition to its role as a synthetic intermediate, 2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid has been explored in the context of drug delivery systems. Researchers have investigated its potential as a component in prodrugs, which are designed to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). By incorporating this compound into prodrug formulations, it is possible to enhance solubility, bioavailability, and targeted delivery, thereby optimizing therapeutic efficacy.
The< strong> acetic acid moiety of this compound also plays a significant role in its interaction with biological systems. The carboxyl group can engage in hydrogen bonding with various biomolecules, including proteins and nucleic acids. This interaction is particularly relevant in the context of enzyme inhibition and receptor binding studies. For example, modifications to the< strong> acetic acid moiety have been shown to influence the potency and selectivity of drug candidates targeting metabolic enzymes.
Current research efforts are focused on expanding the synthetic applications of 2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid by exploring novel synthetic pathways and methodologies. Advances in catalytic chemistry have enabled more efficient and sustainable synthesis of this compound, reducing reliance on traditional multi-step processes. These innovations are not only improving production yields but also minimizing waste generation, aligning with global sustainability goals.
The< strong> piperidine ring and its derivatives continue to be a subject of intense interest due to their versatility in drug design. Recent studies have highlighted their role in developing treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability of piperidine-based compounds to modulate neurotransmitter activity makes them particularly promising candidates for therapeutic intervention.
In conclusion, 2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid (CAS No. 2680625-30-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile chemical properties make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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